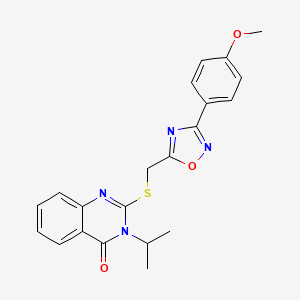
3-isopropyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopropyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-isopropyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory applications. This article provides a detailed overview of the biological activity associated with this compound, supported by case studies and research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula C19H20N4O3S and its systematic IUPAC name. The structure features a quinazolinone core linked to an oxadiazole moiety through a thioether bridge. This unique combination of functional groups is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of quinazolinone and oxadiazole exhibit significant antimicrobial properties. In a study assessing various quinazolin-4(3H)-one derivatives, it was found that compounds with halogen substituents showed enhanced activity against both Gram-positive and Gram-negative bacteria as well as fungi. Specifically, the compound demonstrated potent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans using the broth microdilution method for evaluation .
| Microorganism | Activity (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
Anticancer Activity
The potential anticancer properties of this compound have been explored in various studies. Quinazolinone derivatives are known for their ability to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that the compound can inhibit the growth of several cancer cell lines, including breast and colon cancer cells .
A notable study reported that the compound exhibited an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity.
Anti-inflammatory Activity
The anti-inflammatory effects of quinazolinone derivatives have also been documented. The compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 has been demonstrated in cellular models. This suggests its potential application in treating inflammatory diseases .
The biological activities of this compound are attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound may act as an inhibitor of various enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Modulation : It may modulate receptor activity related to inflammation and immune response.
- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several quinazolinone derivatives against resistant strains of bacteria. The results indicated that compounds similar to this compound showed superior activity compared to standard antibiotics .
- Cancer Cell Line Testing : In a comparative study on various quinazolinones, the tested compound exhibited notable cytotoxicity against human lung carcinoma (A549) cells with an IC50 value significantly lower than that of conventional chemotherapeutics .
Propriétés
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-13(2)25-20(26)16-6-4-5-7-17(16)22-21(25)29-12-18-23-19(24-28-18)14-8-10-15(27-3)11-9-14/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQFWQBTQJZHPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














